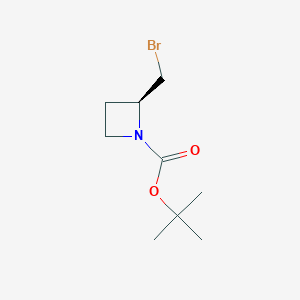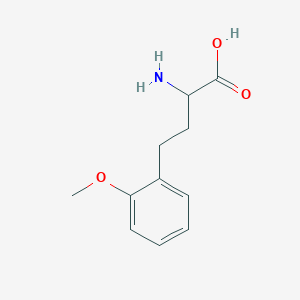
Fmoc-Dap(ブロモアセチル)-OH
概要
説明
Fmoc-Dap(bromoacetyl)-OH is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids. The compound Fmoc-Dap(bromoacetyl)-OH specifically features a bromoacetyl group attached to the side chain of diaminopropionic acid (Dap), making it a versatile building block in peptide synthesis and other chemical applications.
科学的研究の応用
Chemistry
Fmoc-Dap(bromoacetyl)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its ability to undergo substitution reactions makes it valuable for introducing various functional groups into peptides.
Biology
In biological research, Fmoc-Dap(bromoacetyl)-OH is used to study protein-protein interactions and enzyme mechanisms. The bromoacetyl group can act as a reactive handle for cross-linking studies.
Medicine
The compound is explored for its potential in drug development, particularly in designing peptide-based therapeutics. Its reactivity allows for the incorporation of bioactive moieties into peptide drugs.
Industry
Fmoc-Dap(bromoacetyl)-OH is used in the development of novel materials, such as hydrogels and nanomaterials, due to its ability to form stable linkages with other molecules.
作用機序
Target of Action
Fmoc-Dap(bromoacetyl)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an essential component in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a series of non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Dap(bromoacetyl)-OH primarily involve the self-assembly of peptides. The compound’s aromaticity and hydrophobicity promote the association of building blocks, leading to the formation of unique and tunable morphologies of different functionalities . This provides a powerful tool for bio-soft matter fabrication .
Pharmacokinetics
The compound’s ability to form hydrogels suggests potential biomedical applications .
Result of Action
The molecular and cellular effects of Fmoc-Dap(bromoacetyl)-OH’s action are primarily seen in its ability to promote the self-assembly of peptides. This results in the formation of hydrogels, which have important applications in biomedicine . Additionally, the compound can induce the formation of a new polymorphic form of FmocF after transitioning to a hydrogel .
Action Environment
The action of Fmoc-Dap(bromoacetyl)-OH can be influenced by various environmental factors. For instance, pH and buffer ions play a key role in the self-assembly of FmocF to gel formation . Furthermore, physical and thermal stimuli can be used for solubilizing FmocF above the critical concentration to induce gel formation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap(bromoacetyl)-OH typically involves the protection of the amino group of diaminopropionic acid with the Fmoc group, followed by the introduction of the bromoacetyl group. The process can be summarized as follows:
Fmoc Protection: The amino group of diaminopropionic acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Bromoacetylation: The protected amino acid is then reacted with bromoacetyl chloride in the presence of a base to introduce the bromoacetyl group.
Industrial Production Methods
Industrial production of Fmoc-Dap(bromoacetyl)-OH follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Fmoc-Dap(bromoacetyl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, reacting with an amine would yield an amide product.
Deprotection Reactions: The removal of the Fmoc group yields the free amino acid with the bromoacetyl group intact.
類似化合物との比較
Similar Compounds
Fmoc-Dap(acetyl)-OH: Similar to Fmoc-Dap(bromoacetyl)-OH but with an acetyl group instead of a bromoacetyl group.
Fmoc-Dab(bromoacetyl)-OH: Features diaminobutyric acid (Dab) instead of diaminopropionic acid (Dap).
Fmoc-Orn(bromoacetyl)-OH: Contains ornithine (Orn) instead of diaminopropionic acid.
Uniqueness
Fmoc-Dap(bromoacetyl)-OH is unique due to the presence of the bromoacetyl group, which provides a reactive site for nucleophilic substitution
特性
IUPAC Name |
3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O5/c21-9-18(24)22-10-17(19(25)26)23-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,24)(H,23,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGXNHUTRFKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxaspiro[3.3]heptan-6-ylmethanamine](/img/structure/B1449913.png)

![8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane](/img/structure/B1449915.png)



![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)

![4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449926.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)

